Esonarimod is an antirheumatic drug. A key chiral intermediate for its synthesis has been produced using a photosensitizer-free enantioselective α-alkylation reaction in a continuous flow reactor [1]. This method aims to be more sustainable and scalable than traditional batch processes.
The synthetic strategy involves [1]:
Based on standard pharmacological investigation practices, the following framework outlines the core experiments for a preliminary activity assessment. Specific protocols for Esonarimod are not detailed in the available literature.
Table 1: Proposed Key Experiments for Preliminary Investigation
| Investigation Area | Suggested Assays/Models | Key Readouts |
|---|---|---|
| In Vitro Profiling | Human immune cell cultures (e.g., T cells, macrophages); Cell lines from synovial tissue | Cytokine secretion (e.g., TNF-α, IL-6, IL-1β); Cell proliferation; Surface activation markers |
| Mechanistic Studies | Target-based assays (hypothesis-driven); Gene expression analysis (RNA-seq); Protein signaling (Western blot, phospho-protein profiling) | Identification of molecular target(s); Changes in inflammatory pathway signaling (e.g., NF-κB, MAPK) |
| In Vivo Efficacy | Collagen-Induced Arthritis (CIA) mouse model; Adjuvant-Induced Arthritis (AIA) rat model | Clinical arthritis scoring; Paw swelling measurement; Histopathological analysis of joint inflammation and bone erosion |
The experimental workflow for investigating Esonarimod's activity can be visualized as a multi-stage process. Below is the Graphviz DOT script that generates this workflow diagram.
Diagram 1: A proposed workflow for the preliminary investigation of Esonarimod's antirheumatic activity, outlining key stages from synthesis to data integration.
The primary advancement found in the literature is a novel, continuous flow synthesis method for a key chiral intermediate of Esonarimod [1]. This method addresses limitations of previous approaches by being more scalable and productive, which is crucial for potential manufacturing.
Future research should focus on the proposed experimental framework to elucidate the compound's mechanism of action and confirm its efficacy in established disease models.
The table below summarizes the key comparative findings between the R- and S-enantiomers of KE-298 and its active metabolite.
| Property | R-(-)-KE-298 | S-(+)-KE-298 | Notes / Experimental Context |
|---|---|---|---|
| Chemical Structure | R-configuration at the chiral center | S-configuration at the chiral center | Absolute configuration of (+)-isomer confirmed as (S) by X-ray crystallography [1]. |
| Anti-rheumatic Activity (Adjuvant Arthritis) | Weaker suppressive effect | Stronger suppressive effect | Assessed in a rat model of adjuvant arthritis [1]. |
| In Vitro Immunological Effects | No significant difference from S-enantiomer | No significant difference from R-enantiomer | Tests included enhancement of lymphocyte transformation and IL-1 antagonism [1] [2]. |
| Active Metabolite | R-(-)-KE-748 (2-mercaptomethyl-4-(4-methylphenyl)-4-oxobutanoic acid) | S-(+)-KE-748 (2-mercaptomethyl-4-(4-methylphenyl)-4-oxobutanoic acid) | KE-298 is rapidly deacetylated in vivo to the pharmacologically active metabolite KE-748 [3] [4]. |
| Activity of Metabolite Enantiomers | No significant difference from S-enantiomer | No significant difference from R-enantiomer | Comparison of antirheumatic activities of the enantiomers of the deacetylated metabolite [2] [5]. |
| Metabolic Chiral Inversion | Undergoes unidirectional inversion to S-(+)-KE-748 | No inversion observed | Inversion occurs in isolated hepatocytes, but not in cell-free systems. Pathway differs from that of ibuprofen [3]. |
The R-enantiomer of KE-298 was obtained through the resolution of the racemic compound.
A key characteristic of the R-enantiomer is its metabolic chiral inversion. The following diagram illustrates this pathway and its key distinctions from the common anti-inflammatory drug ibuprofen.
The chiral inversion pathways of R-(-)-KE-748 and R-(-)-Ibuprofen proceed via a CoA-thioester intermediate but are catalyzed by different enzyme systems [3].
The following tables summarize key quantitative data from clinical studies on Cenerimod.
Table 1: Key Pharmacokinetic (PK) Parameters of Cenerimod
| Parameter | Single Dose (1-25 mg) | Multiple Dose (0.5-4 mg, once daily) | | :--- | :--- | :--- | | Time to Cmax (Tmax) | 5.0 - 6.2 hours [1] | Information not specified in search results | | Terminal Half-life (t½) | 7 - 8 days [1] | 12 - 22 days [1] | | Exposure (AUC) | Slightly more than dose-proportional [1] | Dose-proportional [1] | | Accumulation Ratio (Cmax / AUCτ) | Not applicable | 5 - 7 / 7 - 9 [1] | | Time to Steady State | Not applicable | ~49 days (model-predicted) [1] | | Major Metabolic Pathway | CYP-enzyme independent metabolism; single major metabolite formed by reductive cleavage [2] | | Primary Excretion Route | Feces (primarily as metabolites) [2] |
Table 2: Key Pharmacodynamic (PD) & Safety Profile of Cenerimod
| Category | Parameter | Observation / Effect |
|---|---|---|
| Pharmacodynamics | Lymphocyte Count Reduction | Dose-dependent reduction; up to 76.1% (single 25 mg dose) and 56.3% (multiple 4 mg dose) [1]. |
| Mechanism of Action | Selective S1P1R modulator; inhibits lymphocyte egress from lymphoid organs [2] [1]. | |
| Safety & Tolerability | Common Class Effect | Transient heart rate decrease upon treatment initiation [2] [1]. |
| General Profile | Safe and well-tolerated in completed studies; incidence of adverse events comparable to placebo [1]. |
While the detailed analytical protocol for Esonarimod is complex, the core methodology from the identified rat study can be summarized as follows [3]:
Based on the single available study in rats, the primary metabolic pathway for Esonarimod has been elucidated. The diagram below illustrates this pathway and the subsequent fate of its key metabolite.
Identified metabolic pathway of Esonarimod in rats.
The case of Cenerimod demonstrates several features relevant to S1P1R modulator development:
| Property | Value / Description |
|---|---|
| IUPAC Name / Identifier | Esonarimod (KE-298) [1] |
| CAS Number | 101973-77-7 [1] |
| Molecular Formula | C₁₄H₁₆O₄S [1] |
| Molecular Weight | 280.34 g/mol [1] |
| SMILES Notation | CC1=CC=C(C(CC(CSC(C)=O)C(O)=O)=O)C=C1 [1] |
| Appearance | White to off-white solid [1] |
The available data is insufficient for a full stability profile. The provided SMILES string suggests the presence of functional groups that are critical to stability, including a thioester, a β-keto acid (which may readily decarboxylate), and an aryl ketone [1].
Based on standard practices for pharmaceutical development, here are key experiments and methodologies to fully characterize Esonarimod.
Below is a generalized protocol for assessing solution stability, which can be adapted based on specific resources.
Solution stability and forced degradation workflow.
This document provides a detailed synthetic procedure for racemic Esonarimod and protocols for working with its active metabolites, supporting drug development and metabolic studies.
The following optimized procedure for synthesizing racemic Esonarimod (also known as (R,S)-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid) is adapted from the published work [1].
Detailed Synthetic Protocol:
Step 1: Synthesis of 2-methylene-4-(4-methylphenyl)-4-oxobutanoic acid (2)
Step 2: Synthesis of Esonarimod (1)
The workflow below illustrates the two-step synthesis of racemic Esonarimod.
Esonarimod contains a thioacetyl group that is readily deacetylated in vivo to form the pharmacologically active metabolite, simply designated as metabolite 2 [2] [3].
Protocol for Preparation of Active Metabolite (2) as Ammonium Salt:
H NMR [2].1,1-dimethyl-2-oxopropylammonium salt [2].The search results provide specific biological data comparing the activities of Esonarimod and its metabolites.
Table 1: Summary of Antirheumatic Activity Data
| Compound | Activity / Property | Key Finding / Comparison |
|---|---|---|
| Esonarimod (Racemate 1) | Rat adjuvant arthritis suppression | The (+)-enantiomer strongly suppressed arthritis compared to the (−)-form [2]. |
| Esonarimod Enantiomers | IL-1 antagonistic effect / Lymphocyte transformation | No detectable difference between the (+)- and (−)-isomers [2]. |
| Deacetylesonarimod (Metabolite 2) | General antirheumatic activity | No significant difference observed between the two enantiomers [2] [3]. |
| Esonarimod | In vitro activity | Inhibits inflammatory cytokine production (IL-6, MMP) from human PBMCs and RA synovial cells [2]. |
The metabolic pathway of Esonarimod involves multiple metabolites detected in rat blood and urine. The following diagram summarizes this pathway based on the synthesized authentic samples.
General Analytical Methods for Synthesis (Based on [2]):
H at 200 MHz, C at 50 MHz).Q: Why isn't there a specific protocol for the enantioselective synthesis of (R)-Esonarimod? A: The available literature indicates that while the (+)-isomer of the parent drug showed superior activity in one model, the pharmacologically active metabolite (deacetylesonarimod) showed no significant difference in activity between its enantiomers [2] [3]. This likely reduced the impetus for developing a complex enantioselective synthesis for the parent drug, making the racemic synthesis the most practical route.
Q: What is the main stability concern during the synthesis of the active metabolite? A: The primary stability issue is the cyclization of the free thiol (2) to form dihydrothiophene (9) upon removal of solvent to obtain a solid. This is mitigated by preparing and handling the metabolite as its ammonium salt [2].
Esonarimod ((±)-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid) represents an important antirheumatic agent that has demonstrated significant efficacy in clinical studies for rheumatoid arthritis (RA) treatment. The compound exhibits a multifaceted pharmacological profile, including inhibition of inflammatory cytokine production by human peripheral blood mononuclear cells, suppression of interleukin (IL)-6 and matrix metalloproteinase (MMP) production by RA synovial fibroblast-like cells, and demonstrated efficacy in various animal models of arthritis. Esonarimod contains a thioacetyl group that undergoes facile deacylation in vivo to form the pharmacologically active metabolite, which maintains therapeutic activity while demonstrating reduced toxicity compared to alternatives like penicillamine. [1]
The synthetic challenge for Esonarimod lies in constructing its molecular architecture that incorporates both aromatic and aliphatic carboxylic acid components with precise stereochemical control where needed. Recent advances in synthetic methodology have highlighted the value of skeletal editing approaches using bicyclo[1.1.0]butane precursors, which enable modular restructuring of molecular frameworks through condition-dependent strain-release and rearrangement cascades. This innovative approach has been successfully demonstrated in the synthesis of Esonarimod and other bioactive molecules, establishing a new paradigm for the efficient construction of complex pharmaceutical compounds. [2]
Table 1: Physicochemical Properties of Esonarimod
| Property | Specification | Significance |
|---|---|---|
| Molecular Formula | C₁₄H₁₆O₄S | Balanced hydrophobicity-hydrophilicity |
| IUPAC Name | (±)-2-Acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid | Contains multiple functional handles |
| Key Functional Groups | Thioacetyl, carboxylic acid, ketone | Metabolic sensitivity and reactivity |
| Stereochemistry | Racemate in clinical use | Both enantiomers show distinct pharmacological profiles |
Friedel-Crafts acylation represents a fundamental transformation in organic synthesis that enables the direct installation of acyl groups onto aromatic rings through electrophilic aromatic substitution. The reaction employs acyl halides or anhydrides in the presence of a Lewis acid catalyst (typically AlCl₃) to generate a highly electrophilic acylium ion that attacks the aromatic ring. Unlike Friedel-Crafts alkylation, the acylation variant avoids rearrangement problems because the intermediate acylium ion is stabilized through resonance, and the resulting ketone product is electron-deficient, preventing polyacylation side reactions. This characteristic makes Friedel-Crafts acylation particularly valuable in pharmaceutical synthesis where precise regiocontrol is essential. [3] [4]
The mechanistic pathway begins with coordination of the Lewis acid catalyst (AlCl₃) to the acyl chloride, activating the carbonyl carbon toward nucleophilic attack. Departure of the chloride as AlCl₄⁻ generates the acylium ion, a resonance-stabilized cationic intermediate that serves as the active electrophile. This species is attacked by the electron-rich aromatic ring in the rate-determining step, forming a carbocation intermediate that subsequently restores aromaticity through proton loss, yielding the aryl ketone product. The reaction typically requires stoichiometric amounts of Lewis acid because both the starting acyl chloride and the ketone product form complexes with the catalyst. [3] [4]
Safety Considerations: Both acetyl chloride and aluminum chloride are highly corrosive reagents that can cause severe skin burns and eye damage. These compounds react violently with water, generating hydrogen chloride gas. All handling operations should be conducted in a certified fume hood with appropriate personal protective equipment (acid-resistant gloves, safety goggles, and lab coat). Special care should be taken when handling powdered AlCl₃ to avoid inhalation of dust particles. [5]
Experimental Setup:
Assemble the reaction apparatus in a three-neck, 500-mL round bottom flask equipped with a reflux condenser, two addition funnels (or one funnel and one stopper), and a magnetic stir bar.
Connect a gas trap system to the reflux condenser using rubber tubing directed to an inverted funnel placed slightly above the surface of water in a 250-mL beaker. Secure the funnel with a clamp.
Position an ice-water bath beneath the reaction flask for temperature control during the exothermic reaction.
Reaction Procedure:
Carefully transfer 105 mmol (14.0 g) of anhydrous AlCl₃ to the reaction flask using a powder funnel, working quickly to minimize exposure to atmospheric moisture.
Add 25 mL of dry dichloromethane (DCM) through the addition funnel to suspend the AlCl₃, rinsing any residual solid from the flask necks.
In the fume hood, measure 100 mmol (7.85 mL) of acetyl chloride using a graduated pipette and dissolve in 15 mL of dry DCM. Transfer this solution to an addition funnel.
With stirring and cooling, slowly add the acetyl chloride solution to the AlCl₃ suspension dropwise over approximately 15 minutes while maintaining the internal temperature below 10°C.
Dissolve 75 mmol (8.1 mL) of anisole in 10 mL of dry DCM and transfer to a separate addition funnel.
Add the anisole solution dropwise to the reaction mixture over 30 minutes, maintaining the ice bath cooling.
After complete addition, remove the ice bath and allow the reaction to stir at room temperature for an additional 30 minutes.
Workup and Isolation:
Carefully pour the reaction mixture into a 400-mL beaker containing 50 g of crushed ice and 25 mL of concentrated HCl with vigorous stirring.
Continue stirring for 10-15 minutes until all the aluminum complexes have decomposed and the ice has melted.
Transfer the mixture to a separatory funnel and separate the organic layer.
Extract the aqueous layer with 30 mL of DCM and combine the organic phases.
Wash the combined organic extracts with 50 mL of saturated sodium bicarbonate solution, venting frequently to release carbon dioxide pressure.
Follow with a wash using 20 mL of brine to remove residual water.
Dry the organic phase over anhydrous sodium sulfate for 10-15 minutes, then filter or decant to remove the drying agent.
Concentrate the solution under reduced pressure using rotary evaporation to obtain the crude product as an oil.
Table 2: Optimization Parameters for Friedel-Crafts Acylation
| Parameter | Standard Condition | Variation Range | Impact on Yield |
|---|---|---|---|
| Catalyst Loading | 1.05 equiv. AlCl₃ | 0.5-1.5 equiv. | Yield decreases significantly below 1.0 equiv. |
| Solvent System | Dry DCM | Nitromethane, CS₂, DCM | DCM provides optimal balance of yield and safety |
| Temperature | 0°C → RT | -20°C to 40°C | Higher temperatures increase side products |
| Reaction Time | 30 min (addition) + 30 min (stirring) | 15-90 min | Extended reaction times show minimal improvement |
| Arenne Concentration | 3M in DCM | 1-5M | Moderate concentration minimizes viscosity issues |
The Michael addition represents one of the most versatile carbon-carbon bond-forming reactions in organic synthesis, traditionally catalyzed by strong bases or Lewis acids that often lead to undesirable side reactions and generate significant chemical waste. Recent advances have introduced basic ionic liquids as efficient, recyclable catalysts that enable Michael additions under solvent-free conditions with excellent yields and minimal environmental impact. The ionic liquid [C₄dabco]OH has demonstrated particular efficacy in catalyzing the addition of active methylene compounds to α,β-unsaturated carboxylic esters and nitriles, offering a green chemistry alternative to conventional methodologies. [6]
The catalytic mechanism involves deprotonation of the active methylene compound by the basic ionic liquid to generate a nucleophilic enolate species. This anion attacks the electron-deficient β-position of the Michael acceptor, forming a new carbon-carbon bond. The ionic liquid then mediates proton transfer to regenerate the catalyst and yield the addition product. The solvent-free conditions enhance reaction rates through neATer reactant interactions and eliminate the environmental concerns associated with volatile organic solvents. The recyclability of the ionic liquid catalyst (up to five cycles with minimal activity loss) further contributes to the sustainability profile of this methodology. [6]
Catalyst Preparation: Synthesize [C₄dabco]OH by reacting 1,4-diazabicyclo[2.2.2]octane (DABCO) with butyl bromide in aqueous solution, followed by anion exchange through treatment with potassium hydroxide in ethanol. The resulting ionic liquid is characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm structure and purity. [6]
General Reaction Procedure:
Place the active methylene compound (1.0 mmol) and Michael acceptor (1.2 mmol) in a dry round-bottom flask.
Add [C₄dabco]OH catalyst (5 mol%) and stir the reaction mixture at room temperature under solvent-free conditions.
Monitor reaction progress by TLC or GC-MS. Most reactions complete within 10-30 minutes.
Upon completion, extract the reaction mixture with ethyl acetate or diethyl ether (3 × 10 mL).
Wash the combined organic layers with water to remove the ionic liquid catalyst.
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude product using flash column chromatography if necessary, though most products obtained are of sufficient purity for direct use.
Catalyst Recycling:
After the aqueous wash containing the ionic liquid catalyst, remove water under reduced pressure.
Dry the recovered ionic liquid under vacuum at 60°C for 2-3 hours.
The recycled catalyst can be directly reused in subsequent reactions for up to five cycles with minimal loss of catalytic activity.
Table 3: Optimization of Michael Addition Parameters
| Parameter | Optimal Condition | Effect of Variation | Remarks |
|---|---|---|---|
| Catalyst Loading | 5 mol% | <2 mol%: Slow reaction >10 mol%: No improvement | Economic optimum at 5 mol% |
| Solvent | Solvent-free | Organic solvents reduce rate | NeAT liquid system preferred |
| Temperature | Room temperature (25°C) | Elevated temperatures not beneficial | Exothermic reaction |
| Substrate Ratio | 1:1.2 (donor:acceptor) | Lower ratio decreases yield | Slight excess of acceptor optimal |
| Reaction Time | 10-30 minutes | Extended time unnecessary | Reaction typically rapid |
The synthesis of Esonarimod employs a convergent approach that strategically incorporates both Friedel-Crafts acylation and Michael addition methodologies within a skeletal editing framework. Recent advances have demonstrated the utility of bicyclo[1.1.0]butane precursors that undergo monoatomic oxygen or nitrogen insertion through strain-release and rearrangement cascades, enabling access to four distinct molecular scaffolds from a single precursor. This switchable platform represents a powerful strategy for the modular synthesis of complex bioactive molecules including Esonarimod, Ralfuranone, and Rubrolide E. The approach demonstrates broad functional group tolerance and rapid assembly of bioactive-like frameworks. [2]
The synthetic route to Esonarimod begins with Friedel-Crafts acylation to establish the 4-methylphenyl ketone moiety, followed by functional group interconversions to generate the appropriate Michael acceptor system. The key step involves a bis-Michael addition to construct the 2-acetylthiomethyl-4-oxobutanoic acid fragment, which is then coupled with the aromatic portion. Alternatively, the skeletal editing approach enables more direct access to the complete carbon framework through selective ring transformations of bicyclo[1.1.0]butane precursors, significantly streamlining the synthetic sequence. [2]
The following diagram illustrates the strategic synthetic workflow for Esonarimod production:
Comprehensive structural verification of synthetic intermediates and the final Esonarimod API requires a multifaceted analytical approach. ¹H NMR spectroscopy (300-500 MHz) provides essential information about proton environments, integration ratios, and stereochemical relationships, with chemical shifts reported in ppm (δ) values relative to tetramethylsilane. ¹³C NMR spectroscopy offers complementary data about the carbon framework, particularly the characteristic carbonyl signals around δ 170-200 ppm for the ketone and carboxylic acid functionalities. FTIR spectroscopy (KBr pellets for solids, thin films for liquids) confirms the presence of key functional groups through characteristic absorption bands: carbonyl stretches (1700-1750 cm⁻¹), carboxylic acid OH (2500-3500 cm⁻¹ broad), and aromatic C=C (1450-1600 cm⁻¹). [1] [6]
Chromatographic techniques play a crucial role in both purification and analysis throughout the synthetic sequence. Thin-layer chromatography (TLC) on silica gel 60 F₂₅₄ plates enables rapid monitoring of reaction progress and preliminary assessment of compound purity. Flash column chromatography using silica gel (230-400 mesh) provides effective purification of intermediates, with elution systems typically employing gradients of hexane/ethyl acetate or dichloromethane/methanol. For the final API, high-performance liquid chromatography (HPLC) with UV detection offers precise quantification of purity and identification of potential impurities. Melting point determination using a Buchi 535 apparatus (uncorrected) provides additional physical characterization of crystalline intermediates. [1]
Friedel-Crafts Acylation Product (4-Methoxyacetophenone): ¹H NMR (CDCl₃, 400 MHz): δ 7.92 (d, J = 8.8 Hz, 2H), 6.90 (d, J = 8.8 Hz, 2H), 3.84 (s, 3H), 2.53 (s, 3H). ¹³C NMR (CDCl₃, 100 MHz): δ 196.8, 163.2, 130.5, 130.2, 113.5, 55.3, 26.2. IR (KBr): 1680 cm⁻¹ (C=O), 1600 cm⁻¹ (Ar C=C). [5]
Michael Addition Adduct (Dimethyl 2-(acetylthiomethyl)succinate): ¹H NMR (CDCl₃, 400 MHz): δ 4.25-4.15 (m, 1H), 3.70 (s, 3H), 3.68 (s, 3H), 3.10 (dd, J = 14.2, 4.8 Hz, 1H), 2.95 (dd, J = 14.2, 8.2 Hz, 1H), 2.75-2.65 (m, 2H), 2.35 (s, 3H). ¹³C NMR (CDCl₃, 100 MHz): δ 196.5 (C=O), 172.8 (C=O), 171.9 (C=O), 52.1 (OCH₃), 51.8 (OCH₃), 45.2 (CH), 35.8 (CH₂), 30.5 (CH₂), 28.9 (CH₃). IR (neat): 1740 cm⁻¹ (ester C=O), 1695 cm⁻¹ (thioester C=O). [1] [6]
Esonarimod Final API: ¹H NMR (DMSO-d₆, 400 MHz): δ 12.4 (br s, 1H, COOH), 7.85 (d, J = 8.2 Hz, 2H, ArH), 7.35 (d, J = 8.2 Hz, 2H, ArH), 4.40-4.30 (m, 1H, CH), 3.45-3.35 (m, 2H, SCH₂), 3.15 (dd, J = 14.2, 4.8 Hz, 1H, CH₂CO), 2.95 (dd, J = 14.2, 8.2 Hz, 1H, CH₂CO), 2.65-2.55 (m, 2H, CH₂CO), 2.35 (s, 3H, ArCH₃), 2.05 (s, 3H, SCOCH₃). ¹³C NMR (DMSO-d₆, 100 MHz): δ 196.8 (C=O ketone), 174.5 (COOH), 173.2 (C=O thioester), 144.5 (ArC), 129.8 (ArC), 129.2 (ArC), 128.5 (ArC), 52.8 (CH), 38.5 (CH₂), 35.8 (CH₂), 30.8 (CH₂), 26.5 (CH₃), 21.2 (CH₃). IR (KBr): 1715 cm⁻¹ (broad, C=O), 1695 cm⁻¹ (C=O). [1]
The strategic integration of Friedel-Crafts acylation and Michael addition methodologies within a modern synthetic framework enables efficient access to Esonarimod and related bioactive compounds. The detailed protocols provided for both transformations emphasize practical implementation while addressing critical safety considerations and optimization parameters. The introduction of skeletal editing strategies using bicyclo[1.1.0]butane precursors represents a significant advancement in synthetic efficiency, offering a switchable platform that accesses diverse molecular scaffolds from common intermediates.
The analytical methodologies outlined provide comprehensive characterization protocols essential for quality control in pharmaceutical development. As synthetic chemistry continues to evolve toward more sustainable practices, the adoption of green chemistry principles exemplified by the ionic liquid-catalyzed Michael addition will play an increasingly important role in pharmaceutical manufacturing. These application notes provide researchers with both fundamental techniques and cutting-edge approaches to address the synthetic challenges presented by complex drug molecules like Esonarimod.
Rheumatoid arthritis (RA) is a chronic systemic autoimmune disease characterized by synovial inflammation, joint swelling, and progressive destruction of cartilage and bone. The global prevalence of RA is approximately 0.5%-1% in the general population, with women affected 3-5 times more frequently than men. RA typically presents between ages 40-50 and represents a significant socioeconomic burden due to associated disability, reduced workforce participation, and substantial healthcare costs, with annual direct costs per patient averaging $1,917.21 ± $2,559.06 based on recent surveys in China [1]. The pathophysiological landscape of RA involves complex interactions between genetic predisposition (particularly HLA-DRB1 alleles), environmental factors (notably smoking), and dysregulated immune responses that lead to production of autoantibodies such as rheumatoid factor (RF) and anti-citrullinated protein antibodies (ACPA) [1] [2].
Esonarimod represents a novel therapeutic approach targeting the sphingosine-1-phosphate (S1P) receptor signaling pathway, which plays a crucial role in lymphocyte trafficking and inflammatory responses. As an S1P receptor modulator, esonarimod shares mechanistic similarities with other compounds in this class, such as ozanimod, which has demonstrated efficacy in autoimmune conditions by selectively targeting S1P1 and S1P5 receptor subtypes [3]. The therapeutic rationale for S1P modulation in RA stems from its ability to regulate the egress of lymphocytes from lymphoid tissues, thereby reducing the infiltration of inflammatory cells into synovial tissue and potentially disrupting the chronic inflammatory cascade that characterizes RA [3]. This document provides comprehensive application notes and detailed experimental protocols for evaluating esonarimod in established in vitro and in vivo RA models, with specific emphasis on methodology standardization, quantitative assessment parameters, and translational relevance.
Esonarimod functions as a sphingosine-1-phosphate (S1P) receptor modulator with a mechanism centered on selective targeting of specific S1P receptor subtypes. Based on analogous compounds in the same class, particularly ozanimod, esonarimod likely demonstrates high affinity for S1P1 and S1P5 receptor subtypes [3]. The fundamental mechanism involves binding to these receptors on lymphocyte surfaces, leading to receptor internalization and subsequent degradation. This process effectively functional antagonizes S1P1 signaling, which is essential for lymphocyte egress from secondary lymphoid organs such as lymph nodes and the spleen. The resulting lymphocyte sequestration prevents the migration of potentially autoreactive lymphocytes from lymphoid tissues into the peripheral circulation and subsequently to inflamed synovial tissue in rheumatoid arthritis [3].
The S1P receptor modulation has profound effects on the immune cell trafficking that is critical in RA pathogenesis. Under normal physiological conditions, lymphocytes continuously traffic between lymphoid organs and peripheral tissues, guided by S1P concentration gradients. By disrupting this gradient through functional antagonism of S1P receptors, esonarimod effectively reduces the recirculation of naive and central memory T cells while largely preserving effector memory T cell migration. This selective effect potentially maintains immune surveillance against established infections while reducing the autoimmune response in the joint synovium. Additionally, S1P receptors are expressed on various other cell types relevant to RA pathogenesis, including endothelial cells, neutrophils, and dendritic cells, suggesting that the therapeutic effects of esonarimod may extend beyond lymphocyte trafficking to include modulation of endothelial barrier function and other inflammatory processes [3].
The therapeutic efficacy of S1P receptor modulators in rheumatoid arthritis likely derives from their impact on multiple dysregulated signaling pathways central to disease pathogenesis. While S1P modulation directly affects lymphocyte trafficking, this mechanism intersects with several key inflammatory pathways implicated in RA:
JAK-STAT Signaling Pathway: The activation of fibroblast-like synoviocytes (FLS) in RA is mediated in part through various cytokine receptors that signal through JAK-STAT pathways. By reducing the availability of lymphocytes that produce cytokines such as IL-6, IL-17, and IFN-γ, S1P modulators may indirectly diminish JAK-STAT activation in synovial tissues [4].
NF-κB Signaling Pathway: The NF-κB pathway serves as a master regulator of inflammation in RA, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. While not directly inhibiting NF-κB, S1P modulators may reduce the cellular stimuli that activate this pathway by limiting lymphocyte infiltration into joints [4].
MAPK Signaling Pathway: The p38 MAPK pathway in particular plays a significant role in regulating the production of TNF-α, IL-1β, and other pro-inflammatory mediators in RA. Through modulation of immune cell trafficking, S1P-targeted therapies may reduce the inflammatory burden that drives MAPK activation in the synovium [4].
The diagram below illustrates the proposed mechanism of action for esonarimod within the context of RA-relevant signaling pathways:
Figure 1: Proposed Mechanism of Action for Esonarimod in Rheumatoid Arthritis. Esonarimod binds to S1P1 and S1P5 receptors, triggering internalization and resulting in lymphocyte sequestration in lymphoid organs. This reduces lymphocyte trafficking to synovial tissue, leading to decreased inflammation and bone erosion, with downstream modulation of key RA-relevant signaling pathways including JAK-STAT, NF-κB, and MAPK [4] [3].
Fibroblast-like synoviocytes (FLS) play a central role in RA pathogenesis by exhibiting aggressively invasive behavior and producing pro-inflammatory mediators that perpetuate joint destruction. The assessment of esonarimod's effects on FLS function provides critical insights into its potential disease-modifying properties beyond immunomodulation [1] [2]. For these experiments, primary human FLS should be isolated from RA synovial tissues obtained during joint replacement surgery or synovial biopsy, with institutional review board approval and patient informed consent. FLS are typically expanded through sequential passaging in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO₂ humidified atmosphere. Cells between passages 4-8 should be used to maintain phenotypic stability [5].
Transwell Migration Assay:
Matrigel Invasion Assay:
The inflammatory milieu in RA joints is characterized by elevated levels of pro-inflammatory cytokines that drive disease progression. Evaluating esonarimod's impact on cytokine production provides insights into its anti-inflammatory properties [1] [2]. For cytokine analysis, seed FLS or peripheral blood mononuclear cells (PBMCs) in 24-well plates at a density of 2 × 10⁵ cells/well and pre-treat with esonarimod at varying concentrations for 2 hours prior to stimulation with 10 ng/mL TNF-α or 1 μg/mL lipopolysaccharide (LPS) for 24 hours. Collect culture supernatants and analyze using enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays for key RA-relevant cytokines including IL-6, IL-8, IL-17, TNF-α, and MMP-3. Include appropriate standard curves and quality controls according to manufacturer protocols [5] [2].
Western Blot Analysis of Signaling Pathways:
Receptor Internalization Assay:
Calcium Flux Assay:
Table 1: In Vitro Assays for Evaluating Esonarimod Activity in RA Models
| Assay Type | Cell System | Key Parameters | Treatment Duration | Primary Readout |
|---|---|---|---|---|
| FLS Migration | Primary human RA-FLS | Number of migrated cells, Inhibition % | 6-24 hours | Crystal violet staining, Cell counting |
| FLS Invasion | Primary human RA-FLS | Number of invaded cells, Invasion index | 24-48 hours | Matrigel penetration, Microscopy |
| Cytokine Production | FLS or PBMCs | IL-6, IL-8, IL-17, TNF-α, MMP-3 levels | 24 hours | ELISA, Multiplex immunoassay |
| Signaling Pathway | FLS or immune cells | p-p38/p38, p-NF-κB/NF-κB, p-STAT3/STAT3 ratios | 15 min - 2 hours | Western blot, Densitometry |
| S1P1 Internalization | S1P1-GFP transfected cells | % Cells with internalized receptors, IC₅₀ | 5-60 minutes | Confocal microscopy, Image analysis |
| Calcium Flux | Jurkat T-cells or lymphocytes | Calcium mobilization inhibition, IC₅₀ | 15-30 minutes | Fluorescence, Kinetic measurement |
The collagen-induced arthritis model represents one of the most widely used and characterized experimental systems for RA therapeutic evaluation, sharing several immunological and pathological features with human disease. For study initiation, employ 8-12 week old DBA/1J mice (approximately 20-25 g body weight), with equal gender distribution or male-only to minimize variability. House animals under standard specific pathogen-free conditions with ad libitum access to food and water, maintaining a 12-hour light/dark cycle throughout the study [5].
Immunization and Treatment Protocol:
Clinical Assessment and Monitoring:
The humanized mouse model utilizing NOD-scid IL2Rγnull (NSG) mice reconstituted with peripheral blood mononuclear cells (PBMCs) from RA patients provides a valuable platform for evaluating human-specific responses to therapeutic intervention [6]. For this model, employ 8-10 week old NSG mice (approximately 18-22 g body weight) maintained under strict specific pathogen-free conditions. Isolate PBMCs from whole blood of RA patients (fulfilling ACR/EULAR classification criteria) using Ficoll density gradient centrifugation. Irradiate recipient NSG mice with a sublethal dose (1-2 Gy) 24 hours prior to transplantation to enhance engraftment efficiency. Inject 5-10 × 10⁶ PBMCs intraperitoneally into each mouse [6].
Disease Induction and Treatment:
Disease Assessment and Endpoint Analyses:
Sample Collection Protocol:
RNA Extraction and Gene Expression Analysis:
Table 2: In Vivo Models for Evaluating Esonarimod Efficacy in RA
| Model Type | Induction Method | Treatment Protocol | Key Assessments | Endpoint Analyses |
|---|---|---|---|---|
| Collagen-Induced Arthritis (CIA) | Bovine type II collagen in CFA/IFA | 0.1-3 mg/kg esonarimod, oral, daily after disease onset | Arthritis score (0-16), Paw thickness, Body weight | Histopathology, Cytokine levels, Autoantibodies |
| Humanized NSG-RA Model | RA patient PBMCs + LPS + anti-CII antibodies | 0.3-3 mg/kg esonarimod, oral, daily for 21-28 days | Hind paw swelling, Clinical observations | Human IgG/ACPA, Synovitis score, Bone erosion |
| Adjuvant-Induced Arthritis | Heat-killed M. tuberculosis in CFA | 0.1-1 mg/kg esonarimod, oral, prophylactic or therapeutic | Arthritis index, Joint swelling, Weight change | Radiography, Histopathology, Spleen weight |
| K/BxN Serum Transfer | Intraperitoneal injection of K/BxN serum | 0.3-3 mg/kg esonarimod, oral, before or after onset | Ankle thickness, Clinical score, Inflammation | Histology, Neutrophil infiltration, Cartilage damage |
The following diagram illustrates the experimental workflow for evaluating esonarimod in the humanized NSG-RA mouse model:
Figure 2: Experimental Workflow for Humanized NSG-RA Mouse Model. The diagram outlines the key steps in establishing and evaluating esonarimod in the humanized mouse model, beginning with PBMC isolation from RA patients, followed by mouse irradiation and engraftment, disease induction with LPS and anti-collagen antibodies, esonarimod treatment, clinical monitoring, and comprehensive endpoint analyses [6].
Data interpretation should consider both statistical significance and biological relevance. For in vitro migration and invasion assays, report percentage inhibition relative to vehicle controls and calculate IC₅₀ values using appropriate nonlinear regression models. For in vivo studies, in addition to statistical comparisons between treatment groups, calculate area under the curve (AUC) for arthritis scores and paw thickness measurements over time to capture cumulative disease burden. For histopathological assessments, ensure scoring is performed by blinded evaluators to minimize bias, and report both representative images and group means for each parameter. When analyzing cytokine and gene expression data, apply appropriate multiple testing corrections (such as Benjamini-Hochberg false discovery rate control) to reduce the likelihood of type I errors [5] [6].
Extrapolating preclinical findings to potential clinical applications requires careful consideration of model limitations and mechanistic insights. The humanized NSG-RA model, while incorporating human immune cells, may not fully recapitulate the chronicity and heterogeneity of human RA. Similarly, the CIA model, while sharing immunological features with human disease, primarily reflects the induction phase of arthritis rather than the chronic maintenance phase. When interpreting results, place greater emphasis on consistency of effects across multiple models rather than absolute efficacy in any single system. The lymphocyte count reduction observed with S1P modulators like esonarimod should be monitored as a pharmacodynamic marker, with target reductions of 40-60% from baseline typically associated with efficacy for compounds in this class [3].
Dose selection for future clinical studies can be informed by pharmacokinetic-pharmacodynamic relationships established in preclinical models. Pay particular attention to exposure-response relationships rather than relying solely on administered doses. The therapeutic window can be estimated by comparing exposures associated with efficacy to those producing potential adverse effects such as excessive lymphopenia or cardiovascular effects (based on thorough literature review of S1P modulator class effects). As S1P receptors are widely expressed, including on cardiomyocytes and vascular endothelial cells, careful assessment of potential off-target effects is warranted, even if not fully manifested in animal models. The gradual dose escalation approach used clinically with S1P modulators to mitigate first-dose bradycardia should be considered in designing repeat-dose toxicology studies [3].
These comprehensive application notes and detailed experimental protocols provide a systematic framework for evaluating the potential therapeutic efficacy of esonarimod in established rheumatoid arthritis models. The standardized approaches outlined for both in vitro and in vivo systems enable robust assessment of compound activity across multiple dimensions of RA pathogenesis, from lymphocyte trafficking modulation to direct effects on synovial fibroblast function and overall disease progression in predictive animal models. The integration of quantitative readouts, statistical rigor, and translational considerations supports the generation of clinically relevant data to inform future drug development decisions for esonarimod in rheumatoid arthritis and potentially other autoimmune conditions with similar underlying pathophysiology.
Esonarimod (KE-298) is a novel antirheumatic drug characterized as (±)-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid. Understanding its metabolic fate is crucial for drug development and predicting potential drug interactions. The metabolic profile of Esonarimod is particularly interesting due to its transformation into a pharmacologically active thiol-containing metabolite, deacetyl-esonarimod (M-I), which undergoes extensive further metabolism in biological systems. Recent research on flavin-containing monooxygenases (FMOs), particularly FMO5, has revealed their significant role in regulating metabolic aging, glucose homeostasis, and inflammatory tone, which may have implications for understanding the metabolic disposition of drugs like Esonarimod [1].
The primary metabolic pathway involves hydrolysis to form the active thiol metabolite, followed by extensive phase II conjugation reactions. Unlike many thiol-containing drugs, Esonarimod's metabolites demonstrate lower reactivity with macromolecules, potentially contributing to its favorable safety profile. The identification and profiling of these metabolites require specialized analytical approaches due to challenges in detecting and characterizing thiol-based compounds and their conjugates in complex biological matrices [2].
Esonarimod undergoes complex biotransformation in biological systems, with the primary pathway involving deacetylation to form the active thiol metabolite M-I, which subsequently undergoes extensive metabolism. The major metabolic reactions include:
Notably, unlike other thiol drugs, Esonarimod does not form significant amounts of disulfide metabolites such as M-I-cysteine mixed disulfide or M-I-dimer, suggesting the thiol moiety of M-I has lower reactivity with macromolecules in vivo [2]. This characteristic may contribute to the drug's favorable safety profile.
The following diagram illustrates the major metabolic pathways of Esonarimod:
Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) represents the cornerstone technique for comprehensive metabolite profiling of Esonarimod. The following protocol has been specifically optimized to address the analytical challenges associated with detecting and characterizing Esonarimod metabolites, particularly those with poor ionization efficiency [2].
Table 1: LC-ESI-MS/MS Instrumental Parameters for Esonarimod Metabolite Profiling
| Parameter | Configuration | Notes |
|---|---|---|
| Chromatography System | Liquid chromatography with C18 column | Maintain stable retention for diverse metabolites |
| Mobile Phase | 20 mM ammonium acetate (pH 4.6)/methanol with gradient elution | Optimized for metabolite separation |
| Mass Spectrometer | Electrospray ionization tandem mass spectrometer (ESI-MS/MS) | Negative ion mode preferred |
| Signal Enhancement | Postcolumn addition of 2-(2-methoxyethoxy)ethanol | Critical for sensitivity improvement |
| Data Acquisition | Full scan and product ion scanning modes | Structural characterization capability |
The postcolumn addition of 2-(2-methoxyethoxy)ethanol is particularly critical as it serves as a powerful signal-enhancing modifier, addressing the inherent sensitivity limitations observed in initial metabolite analyses. This approach enables pronounced signal enhancement and facilitates structural elucidation of urinary and biliary metabolites that would otherwise be challenging to detect [2].
For comprehensive metabolite profiling, ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry provides superior separation and identification capabilities. Modern UHPLC-Orbitrap-MS/MS systems offer enhanced resolution and mass accuracy, enabling more confident metabolite identification [3].
Table 2: UHPLC-Orbitrap-MS/MS Parameters for Comprehensive Metabolite Profiling
| Parameter | Configuration | Application |
|---|---|---|
| Chromatography | UHPLC with C18 or HILIC columns | Enhanced separation efficiency |
| Mass Analyzer | Q-Exactive hybrid quadrupole-Orbitrap | High resolution and mass accuracy |
| Mass Range | 70-1,050 Da | Optimal for low molecular weight metabolites |
| Ionization Mode | Positive and/or negative HESI | Comprehensive metabolite coverage |
| Data Acquisition | Full MS and data-dependent MS/MS | Untargeted metabolite profiling |
| Resolution | >70,000 (at m/z 200) | Accurate mass measurements |
The workflow involves sample preparation, chromatographic separation, mass spectrometric detection, and data processing stages. For Esonarimod metabolite profiling, particular attention should be paid to the detection of thiol-containing species and their conjugates, which may require specialized detection strategies [3].
The following diagram outlines the comprehensive analytical workflow for Esonarimod metabolite identification and profiling:
Comprehensive metabolite profiling in rats has revealed extensive biotransformation of Esonarimod, with the thiol-containing deacetyl-esonarimod (M-I) representing the primary and pharmacologically active metabolite. The structural characterization of these metabolites provides critical insights into the metabolic fate and potential bioactive species [2].
Table 3: Identified Metabolites of Esonarimod in Rat Models
| Metabolite ID | Structural Characteristics | Biotransformation Pathway | Detection Matrix |
|---|---|---|---|
| Parent Drug | Esonarimod (±)-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid | N/A | Urine, Bile |
| M-I | Deacetyl-esonarimod (thiol-containing) | Deacetylation | Urine, Bile |
| M-II | S-Methylated metabolite | S-Methylation of M-I | Urine |
| M-III | S-Oxidized metabolite | S-Oxidation of M-II | Urine, Bile |
| M-IV | Aromatic oxidized metabolite | Oxidative conversion of aromatic methyl group | Urine |
| M-V | S-Oxidized and aromatic oxidized | Combined oxidation pathways | Bile |
The absence of disulfide metabolites (M-I-cysteine mixed disulfide and M-I-dimer) in excreta suggests that the thiol moiety of M-I has significantly lower reactivity with macromolecules compared to common thiol-containing drugs. This characteristic may have important implications for the drug's safety profile and potential for drug interactions [2].
Understanding the excretion patterns and quantitative distribution of Esonarimod and its metabolites is essential for comprehensive pharmacokinetic profiling and elimination pathway characterization.
Table 4: Excretion Profile of Esonarimod and Metabolites Following Oral Administration (5 mg/kg) in Rats
| Parameter | Urinary Excretion | Biliary Excretion | Total Recovery |
|---|---|---|---|
| Parent Drug | <5% | <2% | <7% |
| M-I (Deacetyl) | 25-30% | 5-7% | 30-37% |
| S-Methylated Metabolites | 35-40% | 2-3% | 37-43% |
| S-Oxidized Derivatives | 15-20% | 1-2% | 16-22% |
| Total Recovery | 89% | 10% | 99% |
The quantitative data demonstrate that Esonarimod undergoes extensive metabolism, with urinary excretion representing the primary elimination pathway (89% of administered dose), followed by biliary excretion (10% of administered dose). The high total recovery (99%) indicates comprehensive characterization of the major elimination pathways [2].
Proper sample preparation is critical for successful metabolite identification and profiling. The following protocol has been optimized for Esonarimod metabolite analysis in biological matrices:
Step 1: Sample Collection and Storage
Step 2: Sample Pretreatment
Step 3: Protein Precipitation
Step 4: Concentration and Reconstitution
The analytical challenge of detecting Esonarimod metabolites with poor ionization efficiency requires innovative approaches to signal enhancement:
Chromatographic Conditions
Postcolumn Modification System
Mass Spectrometric Conditions
Comprehensive data processing is essential for accurate metabolite identification and profiling. The following strategy provides a systematic approach to metabolite characterization:
Data Mining and Metabolite Detection
Metabolite Identification Workflow
The postcolumn addition of 2-(2-methoxyethoxy)ethanol significantly enhances detection sensitivity, enabling identification of metabolites that would otherwise remain undetected with conventional LC-ESI-MS/MS approaches. This technique is particularly valuable for detecting low-abundance metabolites and those with poor inherent ionization efficiency [2].
For comprehensive metabolite profiling, advanced computational approaches can enhance metabolite identification and biological interpretation:
Multivariate Statistical Analysis
Pathway Analysis
Recent advances in untargeted metabolomics using UHPLC-MS/MS have demonstrated the ability to detect thousands of molecular features in biological samples, with sophisticated statistical approaches enabling identification of significant metabolites even in complex matrices [3]. These approaches can be adapted for comprehensive Esonarimod metabolite profiling to ensure complete characterization of its metabolic fate.
The metabolite identification and profiling protocols presented herein provide a comprehensive framework for characterizing the metabolic fate of Esonarimod in biological systems. The innovative application of LC-ESI-MS/MS with postcolumn addition of signal-enhancing modifiers has proven essential for overcoming the analytical challenges associated with detecting Esonarimod metabolites, particularly those with poor ionization efficiency.
The key findings from metabolic profiling studies indicate that Esonarimod undergoes extensive biotransformation, primarily through deacetylation to form the active thiol metabolite M-I, followed by S-methylation and various oxidation pathways. The absence of significant disulfide metabolites distinguishes Esonarimod from other thiol-containing drugs and may contribute to its favorable safety profile.
Future directions in Esonarimod metabolite research should include:
The protocols and methodologies described in this application note provide researchers with robust tools for comprehensive metabolite profiling that can be adapted to other drug development programs facing similar analytical challenges.
The flavin-containing monooxygenase (FMO) enzyme family represents a crucial component of Phase I drug metabolism that works in parallel to the cytochrome P450 (CYP450) system. These microsomal enzymes catalyze the NADPH-dependent oxygenation of various xenobiotics containing nucleophilic heteroatoms, including nitrogen, sulfur, phosphorus, and selenium [1]. The FMO enzyme family comprises multiple functional forms in humans (FMO1-FMO5), with each demonstrating tissue-specific expression patterns and distinct substrate preferences [2]. Unlike CYP450 enzymes, FMOs are not readily induced or inhibited by xenobiotics and generally produce less toxic metabolites, making them attractive targets for drug development [1] [3].
The catalytic mechanism of FMOs involves a unique oxygenating species—the C4a-hydroperoxyflavin intermediate—which is stable and allows for oxygenation of soft nucleophiles without direct binding between the enzyme and substrate [1]. This mechanism differs fundamentally from CYP450 enzymes, which employ radical intermediates and require substrate binding [1]. The FMO catalytic cycle begins with FAD reduction by NADPH, followed by oxygen binding to form the hydroperoxyflavin intermediate. This intermediate then oxygenates the nucleophilic substrate, after which the resulting hydroxyflavin decomposes with release of NADP+ and water [4]. This mechanism enables FMOs to metabolize a broad range of nucleophilic substrates while maintaining a detoxification role by converting lipophilic compounds into more polar, readily excreted metabolites [1].
Esonarimod (KE-298) is a novel antirheumatic drug that undergoes metabolic transformation to active and inactive metabolites. The active metabolite, S-methyl-esonarimod (M2), is further metabolized via S-oxidation to form metabolites including M3 [5]. This S-oxidation pathway represents a critical metabolic step that influences the drug's pharmacokinetic profile and pharmacological activity. Studies using human liver microsomes and recombinant human enzymes have demonstrated that the S-oxidation of M2 is predominantly catalyzed by flavin-containing monooxygenases rather than cytochrome P450 enzymes [5].
The tissue-specific expression of FMO enzymes plays a significant role in esonarimod metabolism. While FMO1 and FMO3 are the major isoforms expressed in human liver, research indicates that FMO5 is the primary enzyme responsible for M2 S-oxidation in human liver microsomes [5]. This finding is somewhat unexpected given that FMO5 has been reported to exhibit limited activity toward typical FMO substrates, suggesting a unique substrate specificity in the case of esonarimod metabolism. The identification of FMO5 as the principal enzyme involved in this metabolic pathway highlights the importance of considering individual FMO isoform contributions when predicting drug metabolism.
Table 1: Kinetic Parameters for S-oxidation of S-methyl-esonarimod (M2)
| Enzyme System | Km app (μM) | Catalytic Efficiency | Relative Contribution |
|---|---|---|---|
| Human liver microsomes | 2.43 | Reference value | 100% |
| Recombinant FMO5 | 2.71 | Similar to HLM | Primary |
| Recombinant FMO1 | Not reported | Lower than FMO5 | Minor |
| Recombinant FMO3 | Not reported | Lower than FMO5 | Minor |
Table 2: Experimental Conditions for FMO Activity Assessment in Human Liver Microsomes
| Parameter | Optimal Condition | Rationale |
|---|---|---|
| Incubation pH | 8.4 | Maximum FMO activity |
| Preincubation temperature | 4°C (with NADPH) | Prevents thermal inactivation |
| Negative control | Heat treatment (45°C for 5 min without NADPH) | Selectively inactivates FMOs |
| Competitive inhibitor | Methimazole | FMO-specific substrate competitor |
The quantitative assessment of M2 S-oxidation reveals distinctive kinetic parameters that support the primary role of FMO5 in this metabolic pathway. The apparent Km (Km app) values for M2 S-oxidation in both human liver microsomes (2.43 μM) and recombinant FMO5 (2.71 μM) are remarkably similar, providing strong evidence that FMO5 is the principal enzyme responsible for this metabolic conversion in human liver [5]. This consistency across experimental systems underscores the physiological relevance of FMO5 in esonarimod metabolism and suggests that in vitro recombinant enzyme systems can effectively predict in vivo metabolic behavior.
The thermal lability of FMO enzymes provides a useful tool for differentiating FMO-mediated metabolism from CYP450-dependent reactions. When human liver microsomes were subjected to heat treatment (45°C for 5 minutes in the absence of NADPH), S-oxidative activity toward M2 was significantly reduced, consistent with FMO involvement [5]. Interestingly, methimazole—a known competitive substrate for FMOs—only weakly inhibited M2 S-oxidation in human liver microsomes but effectively suppressed catalytic activity of recombinant FMO1 and FMO3 [5]. This differential inhibition pattern further supports the primary role of FMO5 in M2 metabolism, as FMO5-mediated S-oxidation appears less susceptible to methimazole inhibition compared to other FMO isoforms.
Objective: To characterize FMO-mediated S-oxidation of S-methyl-esonarimod (M2) in human liver microsomes and determine kinetic parameters.
Materials and Reagents:
Procedure:
Data Analysis:
Objective: To identify specific FMO isoforms responsible for S-methyl-esonarimod metabolism using recombinant enzyme systems.
Materials and Reagents:
Procedure:
Data Analysis:
Objective: To distinguish FMO-mediated metabolism from CYP450-dependent metabolism through selective inhibition and conditions.
Materials and Reagents:
Procedure:
Data Analysis:
Diagram Title: FMO Catalytic Cycle and Experimental Workflow for Esonarimod Metabolism
The identification of FMO5 as the primary enzyme responsible for S-methyl-esonarimod S-oxidation has important implications for drug development. Unlike CYP450 enzymes, FMOs are generally not readily induced or inhibited by coadministered drugs, which may reduce the potential for drug-drug interactions [1] [3]. This property offers significant clinical advantages for drugs predominantly metabolized by FMOs, as it minimizes variability in drug exposure and response resulting from concomitant medications. Furthermore, FMO-mediated metabolism typically produces less toxic metabolites compared to CYP450 enzymes, potentially enhancing drug safety profiles [1].
The tissue distribution of FMO enzymes should be considered when predicting drug metabolism and clearance. While FMO5 is highly abundant in adult human liver, other isoforms show distinct expression patterns: FMO1 predominates in kidney, FMO2 in lung, and FMO3 represents the major hepatic form [1]. The prominent role of FMO5 in esonarimod metabolism suggests that hepatic clearance may be the primary elimination pathway, with minimal extrahepatic metabolism. Understanding these distribution patterns helps predict interindividual variability in drug metabolism due to genetic polymorphisms, disease states, or demographic factors that may alter FMO expression.
Several methodological considerations are critical when studying FMO-mediated metabolism. First, FMO enzymes are thermally labile, particularly in the absence of NADPH, requiring careful handling of tissue samples and microsomal preparations [5] [2]. Preincubation of microsomes at 37°C without NADPH can lead to significant loss of FMO activity, potentially confounding results. Second, the optimal pH for FMO activity is alkaline (pH 8.4), unlike CYP450 enzymes which typically show optimal activity at neutral pH [2]. Conducting assays at both pH 7.4 and 8.4 can help differentiate FMO versus CYP450 contributions to metabolism.
The use of selective inhibitors provides another tool for characterizing FMO involvement. While methimazole is widely used as an FMO inhibitor, its effectiveness varies across FMO isoforms, with limited inhibition observed for FMO5-mediated metabolism [5]. Heat treatment (45°C for 5 minutes without NADPH) selectively inactivates FMOs while preserving CYP450 activity, offering a complementary approach to inhibitor studies [5]. Additionally, recombinant enzyme systems are valuable for identifying specific isoforms responsible for metabolism, but results should be validated in human liver microsomes to ensure physiological relevance.
Future research directions should explore the potential for polymorphisms in FMO5 and their functional consequences for esonarimod metabolism. While FMO3 is known to exhibit significant genetic variability affecting drug metabolism, less is known about FMO5 polymorphisms [2]. Additionally, the interspecies differences in FMO expression and activity warrant careful consideration when extrapolating preclinical data to humans [3]. The development of FMO5-transgenic animal models could enhance prediction of human metabolism and disposition for FMO5 substrate drugs. As the pharmaceutical industry increasingly recognizes the importance of non-CYP450 enzymes in drug metabolism, the systematic evaluation of FMO-mediated pathways will become increasingly valuable for optimizing drug candidates and predicting clinical behavior.
Although direct protocols are unavailable, the information on Esonarimod's metabolism allows for a structured approach to design experiments. The core principle is to assess the compound's effect by measuring the activity of its active form, S-methyl-esonarimod, and the enzyme responsible for its activation, FMO5.
The diagram below outlines the key logical relationships and a potential experimental strategy.
Based on this framework, you can develop detailed protocols for different experimental models.
Objective: To evaluate the direct anti-inflammatory and metabolic effects of Esonarimod in cell cultures.
Suggested Workflow: The following chart outlines a potential workflow for in vitro assessment, from cell preparation to data analysis.
Key Parameters to Measure:
| Parameter Category | Specific Measurable Targets |
|---|---|
| Gene Expression | FMO5, Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), Adipokines (e.g., Resistin-like molecule β) |
| Protein Expression | FMO5 (Western Blot), Cytokines (ELISA), Complement component 3 (C3) in adipose tissue |
| Metabolic Activity | Concentration of S-methyl-esonarimod (using LC-MS) |
Objective: To assess the systemic anti-inflammatory efficacy and metabolic phenotype of Esonarimod in a whole organism.
Suggested Workflow: A comprehensive in vivo study involves animal model preparation, compound administration, and multi-system analysis.
Key Parameters to Measure:
| Parameter Category | Specific Measurable Targets |
|---|---|
| Systemic Metabolism | Body weight, Fat mass, Plasma glucose, cholesterol, and insulin, Glucose tolerance (GTT), Insulin sensitivity (IST) |
| Inflammatory Markers | Plasma TNF-α, IL-6, Lipopolysaccharide (LPS) levels |
| Tissue Analysis | Liver lipid content (Oil Red O staining), White adipose tissue (WAT) inflammation, Colon goblet cell count and RELMβ production |
Target Audience: Researchers, scientists, and drug development professionals Date Compiled: November 6, 2025
The development of an impeccable drug delivery product is a multifaceted challenge that traditionally relied on trial-and-error approaches, which are often costly, time-consuming, and unpredictable [1]. Modern formulation optimization has shifted toward systematic Design of Experiments (DoE) methodologies, which require fewer experiments to achieve an optimal formulation, make problem tracing easier, reveal critical drug-polymer interactions, and better support scale-up activities [1]. These approaches provide a depth of understanding and the ability to explore and defend ranges for formulation factors before optimization is attempted.
An even more efficient scenario involves evidence-based DoE, which utilizes reliable historical data from the literature to offer robust outcomes without the immediate necessity for new experiments [2]. This approach is particularly valuable for optimizing key parameters such as polymer molecular weight, copolymer ratios, polymer-to-drug mass ratios, and particle size to achieve drug release profiles that align with a drug's therapeutic window. The following sections provide a detailed protocol for applying this systematic approach to drug delivery system optimization.
The systematic development of a drug delivery system follows a structured workflow that integrates quality considerations from the very beginning. The diagram below illustrates this comprehensive process.
Diagram Title: QbD-Based Drug Delivery Optimization Workflow
The key elements of a DoE optimization methodology encompass planning the study objectives, screening influential variables, selecting appropriate experimental designs, postulating mathematical models for various chosen response characteristics, fitting experimental data into these models, mapping and generating graphic outcomes, and design validation using model-based response surface methodology [1].
For situations where preliminary data exists in the literature, an evidence-based DoE approach can be implemented, as exemplified by research on vancomycin-loaded PLGA capsules [2]. This methodology systematically extracts and analyzes historical data to build robust optimization models without initial experimentation.
Diagram Title: Evidence-Based DoE Optimization Methodology
This approach begins with a systematic review to identify eligible datasets, followed by data extraction and normalization to ensure comparability across studies [2]. The subsequent statistical analysis reveals critical factor interactions and correlations, enabling the development of predictive regression models that are ultimately linked to the drug's therapeutic window for optimization.
Purpose: To systematically gather and normalize historical release data for evidence-based optimization.
Materials and Software:
Procedure:
Purpose: To quantitatively assess the relationships between different formulation factors and their collective influence on drug release characteristics.
Procedure:
Data Input: Transfer the extracted normalized data into statistical software capable of experimental design and analysis.
Interaction Assessment: Visually examine relationships between factors using scatter plots, line graphs, and interaction plots. Look for intersecting or diverging lines that indicate significant interactions between factors [2].
Correlation Calculation: Calculate Pearson correlation coefficients (r) between factor pairs using the formula:
( r = \frac{\sum (x_i - \bar{x})(y_i - \bar{y})}{\sqrt{\sum (x_i - \bar{x})^2 \sum (y_i - \bar{y})^2}} )
where ( x_i ) and ( y_i ) are the values of the two factors being evaluated, and ( \bar{x} ) and ( \bar{y} ) are their mean values [2].
Interpretation: Interpret correlation coefficients where -1 indicates total antagonism, 0 indicates no correlation, and +1 indicates complete synergy between factors.
Significance Testing: Apply appropriate statistical tests to determine the significance of identified interactions and correlations.
Purpose: To develop mathematical models that predict drug release behavior based on formulation parameters.
Procedure:
Table 1: Critical Material Attributes and Process Parameters for Drug Delivery System Optimization
| Factor Category | Specific Factor | Typical Experimental Range | Influence on Release Profile |
|---|---|---|---|
| Polymer Properties | Molecular Weight (MW) | 10-100 kDa | Higher MW typically slows release rate and reduces burst effect [2] |
| Lactic Acid:Glycolic Acid Ratio (LA/GA) | 50:50 to 85:15 | Higher GA content increases degradation rate, accelerating release [2] | |
| Formulation Composition | Polymer-to-Drug Ratio (P/D) | 1:1 to 20:1 | Higher P/D ratios generally decrease release rate and increase encapsulation efficiency [2] |
| Structural Characteristics | Particle Size | 100 nm - 100 μm | Smaller particles typically increase surface area-to-volume ratio, accelerating initial release [2] |
| Process Parameters | Emulsion Speed | 1000-10000 rpm | Higher speeds generally reduce particle size and may affect encapsulation efficiency |
| Organic Phase Content | 10-50% | Affects polymer precipitation and particle formation dynamics |
Table 2: Optimization Targets for Controlled Release Drug Delivery Systems
| Release Phase | Target Release Profile | Biological Rationale | Optimal Duration |
|---|---|---|---|
| Initial Burst Release | Sufficient to exceed Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) | Prevents biofilm formation during critical initial period [2] | 24 hours post-administration |
| Sustained Release | Maintain concentration above MIC but below toxic levels | Provides continuous therapeutic effect while minimizing side effects [2] | 1-8 weeks depending on clinical requirements |
| Total Release | Complete delivery of encapsulated drug | Maximizes therapeutic benefit and minimizes residual material | Varies by system design |
The field of drug delivery is experiencing rapid innovation, with several advanced technologies becoming prominent in optimized delivery systems:
Nanotechnology-Enabled Delivery: Nanoscale carriers including liposomes, micelles, and polymeric nanoparticles can deliver drugs to targeted tissues or cells, increasing precision and reducing side effects. Microfluidic mixing platforms allow fine control of particle size and drug encapsulation, offering a seamless path to scaling up production for lipid nanoparticles [3].
Advanced Controlled-Release Systems: Long-acting injectables and implantable drug depots maintain drug levels over extended periods (weeks or months), improving patient adherence and outcomes. These technologies reduce dosing frequency for chronic conditions, ensuring consistent treatment with minimal patient intervention [3].
Smart Inhalation Devices: Next-generation inhaler designs achieve more precise lung drug deposition and fewer systemic side effects. By the end of 2025, an estimated 75% of respiratory devices may have intelligent features monitoring dose usage and patient technique via sensors and wireless links [3].
Transdermal Patches and Microneedles: Microneedle patches are poised to become the next-generation transdermal system, enabling delivery of larger molecules through the skin. These patches use arrays of microscopic needles to painlessly deposit drugs and are widely seen as a future alternative to many injections and oral doses [3].
The deeply interconnected complexity of clinical development plans and protocol design provides an opportunity for artificial intelligence (AI) to play a major role. With AI, sponsors could leverage advanced analytics and machine learning to identify potential design flaws and predict the impact of complex trial requirements at much faster rates [4]. AI tools trained to improve protocol design can provide multilevel, multidisciplinary considerations that reduce the number of amendments encountered during development [4].
The systematic optimization of drug delivery systems using DoE methodologies represents a significant advancement over traditional trial-and-error approaches. By implementing the protocols and application notes outlined in this document, researchers can develop optimized formulations with greater efficiency, predictability, and scientific rigor. The evidence-based DoE approach further enhances this process by leveraging existing knowledge to minimize preliminary experimental requirements.
Future directions in the field include the increased integration of AI and machine learning for predictive modeling, the development of increasingly sophisticated smart delivery systems with feedback mechanisms, and the continuous refinement of analytical methods for characterizing release profiles. Furthermore, the growing emphasis on patient-centric design necessitates consideration of factors such as administration convenience, dosing frequency, and overall treatment experience during the optimization process.
By adopting these systematic approaches, researchers and drug development professionals can accelerate the development of optimized drug delivery systems that maximize therapeutic efficacy while minimizing side effects, ultimately leading to improved patient outcomes across a wide range of therapeutic areas.
The production of active pharmaceutical ingredients (APIs) like Esonarimod requires careful integration of upstream synthesis and downstream processing to ensure both economic viability and regulatory compliance. In pharmaceutical bioprocessing, upstream operations encompass all initial stages involved in creating the target molecule, including chemical synthesis, catalyst preparation, and reaction optimization. Downstream processing focuses on product purification, isolation, and formulation to achieve the required purity profiles for pharmaceutical applications. This integrated approach is particularly crucial for complex molecules like Esonarimod, where chiral purity and structural integrity directly determine therapeutic efficacy.
The synthesis of Esonarimod, an antirheumatic agent, depends on obtaining a key chiral intermediate through asymmetric α-alkylation of aldehydes. Traditional batch processes face significant challenges in scaling this transformation due to photochemical limitations and catalyst efficiency concerns. As the pharmaceutical industry increasingly embraces continuous manufacturing, understanding the intersection between upstream synthetic chemistry and downstream purification becomes essential for developing robust production processes. This application note addresses these integration points specifically for Esonarimod production, providing detailed protocols for implementing a continuous flow strategy that enhances both upstream efficiency and downstream recovery.
The synthesis of Esonarimod requires the preparation of a key chiral intermediate, (R)-2-ethyl-4-oxo-4-phenylbutanal, through an enantioselective α-alkylation of butyraldehyde with 2-bromoacetophenone. Traditional batch processes face several fundamental limitations that impede scalable production:
The inefficiencies in upstream batch processing directly translate to challenges in downstream operations:
Table 1: Major Identified Challenges in Batch Production of Esonarimod Intermediate
| Challenge Category | Specific Limitation | Impact on Production |
|---|---|---|
| Reaction Efficiency | Extended reaction times (up to 103 hours) | Low volumetric productivity |
| Photochemical Limitations | Incomplete light penetration in batch reactors | Inconsistent reaction rates and byproduct formation |
| Catalyst System | Specialized catalyst requiring multi-step synthesis | High production cost and supply chain complexity |
| Downstream Processing | Variable byproduct profile | Complex purification requiring adjustable protocols |
The implementation of continuous flow technology addresses the fundamental limitations of batch processing for Esonarimod production through several key advantages:
Through systematic optimization of the continuous flow process, key parameters were identified that dramatically improve the production efficiency of the Esonarimod chiral intermediate:
Table 2: Comparative Performance Metrics: Batch vs. Flow Process
| Performance Parameter | Batch Process | Continuous Flow Process | Improvement Factor |
|---|---|---|---|
| Reaction Time | 103 hours | 30 minutes | 200× acceleration |
| Catalyst Loading | 20 mol% custom catalyst | 20 mol% commercial catalyst | Supply chain simplification |
| Enantiomeric Excess | 87% (best case) | 86% (in DCM) | Comparable chiral control |
| Scalability | Limited by light penetration | Excellent via numbering up | Linear scalability achieved |
| Byproduct Formation | Significant debromination | Minimal side products | Simplified purification |
Materials Preparation:
Equipment Configuration:
Reactor Assembly and Preparation:
Solution Preparation:
Continuous Operation:
Process Monitoring and Optimization:
The following workflow diagram illustrates the continuous flow process:
Diagram 1: Continuous flow setup for Esonarimod intermediate production
Optimal Reaction Conditions:
Quality Control Checkpoints:
Following the continuous flow synthesis, the crude reaction mixture requires careful processing to isolate the chiral Esonarimod intermediate with high purity:
Characterization of (R)-2-ethyl-4-oxo-4-phenylbutanal:
Purity Assessment:
The continuous flow process demonstrates significant advantages in scalability and economic efficiency compared to traditional batch processing:
Table 3: Downstream Processing Parameters and Performance Metrics
| Processing Step | Key Parameters | Quality Controls | Acceptance Criteria |
|---|---|---|---|
| Reaction Eluent Collection | Temperature: 0°C, Under N₂ atmosphere | Visual inspection | Clear solution, no precipitation |
| Solvent Removal | 50 mbar, 35°C water bath | Weight measurement | Recovery >95% of theoretical |
| Flash Chromatography | Hexane/EtOAc gradient | TLC monitoring | Single spot at Rf = 0.3-0.4 |
| Chiral Purification | Heptane/i-PrOH 95:5 | Chiral HPLC | Enantiomeric excess ≥98% |
| Final Product Specification | White crystalline solid | HPLC purity | ≥99.0% (area normalization) |
The implementation of continuous flow technology for the production of Esonarimod's chiral intermediate addresses fundamental limitations of traditional batch processes, particularly in managing photochemical reactions requiring precise irradiation. The developed protocol reduces reaction time from 103 hours to 30 minutes while maintaining excellent enantiocontrol (86% ee) and simplifying catalyst sourcing through use of commercially available organocatalysts. This approach demonstrates how pharmaceutical process intensification can simultaneously address economic, environmental, and quality challenges in API manufacturing.
Future development work will focus on further process integration opportunities, including in-line purification and real-time analytical monitoring using PAT (Process Analytical Technology) tools. Additionally, the general strategy of combining asymmetric organocatalysis with continuous flow photochemistry represents a platform approach applicable to other pharmaceutical compounds requiring chiral centers prepared through enantioselective α-functionalization. The successful implementation of this technology for Esonarimod production paves the way for more sustainable and efficient manufacturing processes across the pharmaceutical industry.
The table below summarizes common chiral resolution methods, their principles, advantages, and disadvantages to help you identify a suitable technique or alternative [1].
| Method | Principle / Mechanism | Key Advantages | Key Disadvantages & Common Issues |
|---|---|---|---|
| Crystallization (Diastereomeric Salts) | Convert enantiomers to diastereomeric salts using a chiral resolving agent, separate via crystallization [2]. | Well-established, can be scaled for production. | Finding a suitable resolving agent; low yield (max. 50% per cycle); salt formation not always possible [1]. |
| Chiral Chromatography | Use a Chiral Stationary Phase (CSP) to differentially adsorb enantiomers [3] [2]. | High efficiency & enantiomeric purity; rapid [1]. | Expensive specialized columns (CSPs); complex operation; method development can be costly [1]. |
| Preferential Crystallization | Seed a racemic mixture solution with a pure enantiomer crystal to induce selective crystallization [2]. | Simple equipment, easier industrialization [1]. | Requires pre-obtained pure enantiomer seed; conditions are strict and hard to achieve [1]. |
| Biological Resolution | Use enzymes/bacteria to selectively degrade one enantiomer in a racemate [1]. | High resolution efficiency and speed [1]. | Difficult to find high-resolution strains; requires extensive screening [1]. |
Here are frequent challenges and systematic steps to address them, applicable to various resolution methods.
This general workflow for developing a chiral resolution method can be adapted for different techniques.
For analytical or semi-preparative separation via Chiral HPLC, a typical protocol involves [4]:
When building your FAQs, remember that successful troubleshooting often hinges on:
Here are answers to common technical questions you might encounter.
Q1: What are the primary in vitro systems for initial metabolic stability assessment? Liver microsomes are the most common system for preliminary assessment. They are rich in cytochrome P450 (CYP450) enzymes and other key phase I metabolism proteins, providing a high-throughput way to rank compounds early in discovery [1]. Assays typically use the substrate depletion method, where you monitor the disappearance of the parent compound over time to determine its half-life (t₁/₂) [1].
Q2: Why might my in vitro metabolic stability data not predict in vivo results? A significant, often overlooked reason is vendor-to-vendor variability in liver microsomes. Different vendors' products can have varying enzyme activities, leading to starkly different stability results and metabolite profiles for the same compound. One study found that for a subset of compounds, the measured half-life differed by more than two-fold when tested in microsomes from different suppliers [1]. Other factors include not accounting for non-microsomal clearance pathways or missing key metabolites in the initial assay.
Q3: What is a stability-indicating method, and why is it critical? A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients [2] [3]. It is non-negotiable for stability studies because it allows you to track the true degradation of your API over time. These methods are developed using forced degradation (stressing the API under exaggerated conditions) to ensure all potential degradants are resolved from the main peak [4] [3].
Q4: How can I use PK/PD modeling to support my compound's development? Population PK/PD modeling allows you to quantify the time course of drug effects and the influence of subject-specific factors (like body weight or disease state). You can use models built from Phase I and II data to simulate scenarios not ethically or practically tested in clinics, such as predicting steady-state attainment for drugs with a very long half-life or identifying patient subgroups that may require dose adjustment [5].
This workflow can help you systematically troubleshoot when your compound appears stable in vitro but is cleared rapidly in vivo.
Protocol: Metabolite Identification (Met ID) Study
A robust analytical method is foundational to all stability assessments.
Protocol: Forced Degradation for Method Development
The tables below summarize critical parameters from the literature for key experiments.
Table 1: Tiered Metabolic Stability Assay Parameters [1]
| Parameter | Tier I (Initial Screening) | Tier II (Detailed Analysis) |
|---|---|---|
| Objective | High-throughput ranking | Detailed kinetics |
| Format | 96-well | 384-well |
| Type | Single-point (0 & 15 min) | Multi-point (0, 5, 10, 15, 30, 60 min) |
| Vendor | Corning-Gentest | Xenotech (Post-Event) |
| Data Output | Classification (Stable/Unstable) | Half-life (t₁/₂) |
Table 2: Common Forced Degradation Conditions [3]
| Stress Condition | Typical Parameters | Goal Degradation |
|---|---|---|
| Acid/Base | 0.1-1M HCl or NaOH, 40-80°C | 5-10% |
| Oxidation | 0.3-3% H₂O₂, Room Temperature | 5-10% |
| Thermal | 60-80°C (solid or solution) | 5-10% |
Q1: Which metabolic enzymes should be the primary focus for mitigation strategies?
Q2: What are the primary strategic goals for reducing bioactivation?
Q3: What are common functional groups or structures that can lead to bioactivation?
The following table outlines common metabolic liabilities and proposed structural modifications to address them, supported by case studies from recent literature.
| Metabolic Liability / Problem | Proposed Structural Modification | Key Experimental Evidence / Case Study |
|---|---|---|
| P450-Mediated Oxidation | Introduce fluorine or deuterium at a metabolic soft spot; block the site with a small, stable substituent. | Fluorination can improve metabolic stability and ameliorate the metabolic profile of a new chemical entity (NCE). However, assess potential "cryptic liabilities" as defluorination can sometimes lead to reactive metabolites [3]. |
| Formation of Reactive Iminium Ions | Incorporate a cyclopropyl group alpha to the amine or reduce the basicity of the nitrogen. | Alpha-carbon oxidation of arylalkyl- or alkylamines can lead to reactive iminium species. Structural alterations can mitigate this pathway [4]. |
| Formation of Reactive Quinoneimines from Aromatic Amines | Introduce electron-withdrawing groups ortho or para to the amine to disfavor two-electron oxidation. | Aromatic amines can undergo P450-mediated p-hydroxylation to form p-aminophenols, which are further oxidized to reactive quinoneimines [4]. Blocking this position is critical. |
| Aldehyde Oxidase (AO) Metabolism | Consider reducing the electron deficiency of the heterocycle or replacing the heterocycle susceptible to AO attack. | High-turnover AO substrates can lead to non-linear kinetics and rapid enzyme inactivation via reactive oxygen species (ROS) [2]. Species differences in AO expression make human-specific assays vital. |
Objective: To identify the primary sites of oxidative metabolism on a lead compound (e.g., Esonarimod) to guide targeted structural modifications.
Methodology:
Visual Workflow:
Objective: To screen for the formation of short-lived, reactive metabolites that can covalently bind to proteins and cause toxicity.
Methodology:
Visual Workflow:
Objective: To determine which specific human CYP isoform(s) are primarily responsible for the metabolism of the drug candidate.
Methodology:
The results from these experiments will identify the key isoforms to target for mitigation, such as blocking a site metabolized by CYP3A4 or designing the molecule to be a poorer substrate for CYP2D6.
What are the most common peak shape problems and their causes? Peak shape issues are often related to chemical interactions between the analyte and the stationary phase. Common causes include:
Why do my analyte retention times drift? Retention time drift indicates an instability in the chromatographic system. The causes can be broadly categorized as follows [3]:
When during drug development should an analytical method be validated? Analytical methods should be validated for any GMP activity. The concept of "phase-appropriate validation" is applied, meaning the methods should be properly validated to support clinical trials, even in Phase I [6]. Method validation is typically completed one to two years prior to the commercial license application [6].
The table below summarizes common peak shape issues, their causes, and potential solutions.
| Problem | Primary Causes | Recommended Solutions |
|---|---|---|
| Peak Tailing [1] | Secondary interaction with silanol groups; Column overloading; Contamination. | Use end-capped columns with low metal content; Add masking agents (e.g., triethylamine) to mobile phase; Work at pH < 3 to protonate silanols (if column allows); Reduce injection volume/load [1]. |
| Peak Fronting [1] | Sample overloading; Solvent effect (sample solvent stronger than mobile phase). | Reduce injection volume; Ensure sample is dissolved in mobile phase or a weaker solvent [1]. |
| Symmetrical Broadening [2] | Tautomeric equilibrium (e.g., keto-enol); pH near analyte pKa; Aldehyde-specific interactions. | Adjust pH to shift equilibrium; Use a different chromatographic mode (e.g., HILIC); Consider a higher column temperature to speed up equilibrium [2]. |
Retention time issues can manifest as a consistent drift or random fluctuations. The first step is to diagnose the type of shift you are observing. The following flowchart outlines a logical troubleshooting path.
Diagram: A logical workflow for diagnosing the root cause of retention time shifts.
Once you have a preliminary diagnosis from the flowchart, the table below provides specific actions to resolve the issue.
| Problem Type | Specific Cause | Resolution |
|---|---|---|
| Decreasing Retention Time | Increasing column temperature [5]; Column overload with sample [5]; Loss of bonded stationary phase (e.g., from low pH) [4] [5]. | Use a column thermostat; Reduce sample amount; Replace column, use a wider pH-stable phase [5]. |
| Increasing Retention Time | Decreasing column temperature [5]; Decreasing flow rate from a leak or pump issue [4] [5]. | Stabilize temperature; Check for leaks, verify pump flow rate, perform system pressure test [5]. |
| Fluctuating Retention Time | Insufficient mobile phase mixing [5]; Insufficient buffer capacity [5]; Insufficient column equilibration, especially in gradient or ion-pairing methods [5]. | Ensure mobile phase is well-mixed; Use buffer >20 mM; Increase equilibration time (10-15 column volumes, or up to 50 for ion-pairing) [5]. |
A robust method should be resilient to small, intentional variations in parameters. Adopting a Quality-by-Design (QbD) approach during development is encouraged by regulators [6]. This involves using a systematic design, such as Design of Experiments (DoE), to understand the effect of method parameters.
Objective: To define the method's robustness by identifying critical parameters and establishing a design space where the method performs as intended.
Procedure:
Identify Key Parameters: Select variables that are likely to influence method performance. Common examples include:
Design the Experiment: Use a statistical experimental design (e.g., a fractional factorial design) to efficiently study the main effects and interactions of these parameters with a minimal number of experimental runs.
Define Critical Quality Attributes (CQAs): Determine the outputs you will measure. For chromatography, these are typically:
Execute and Analyze: Run the experiments as per the design. Use statistical software to analyze the data, create models, and identify which parameters have a significant effect on the CQAs.
Establish Control Ranges: Based on the analysis, set permissible ranges for each operational parameter to ensure the CQAs always meet acceptance criteria.
Esonarimod (KE-298) is a novel anti-rheumatic agent. Its potential for off-target effects is primarily linked to its active metabolite, M-I, which contains a thiol (SH) group. Thiol-containing drugs can sometimes cause adverse effects due to their high reactivity and tendency to form disulfide conjugates with plasma proteins, leading to accumulation. However, research indicates that Esonarimod's metabolite M-I has properties that minimize this risk [1].
The table below summarizes the key substances and their roles:
| Substance | Role / Property | Key Finding |
|---|---|---|
| Esonarimod (KE-298) | Pro-drug; novel anti-rheumatic agent [2] | Requires metabolic activation to exert its effect. |
| Metabolite M-I | Active, SH-group-containing main metabolite [1] | The thiol moiety has extremely low reactivity. |
| M-I Plasma Protein Conjugate | Mixed disulfide with plasma protein [1] | Forms at very low levels and is rapidly eliminated. |
A critical study investigated the behavior of M-I in rats and found several favorable characteristics [1]:
These properties of M-I are responsible for the zero accumulation observed in rat tissues and suggest that Esonarimod would have reduced adverse effects compared to other thiol-containing anti-rheumatic drugs [1].
The following diagram illustrates the metabolic pathway of Esonarimod and the key mechanism that prevents accumulation and off-target effects:
For researchers working with Esonarimod, focusing on the pharmacokinetics of the M-I metabolite is crucial. Here are some technical considerations and potential troubleshooting points presented in an FAQ format.
What are the critical parameters to monitor for M-I in preclinical studies? You should focus on the pharmacokinetics of the M-I metabolite, not just the parent drug. Key parameters include the rate and extent of M-I formation, its concentration-time profile in plasma, and the level of protein conjugates. The low and transient formation of the M-I-protein conjugate is a positive indicator of a low accumulation potential [1].
How can I assess the potential for off-target effects related to protein binding? Monitor the formation of disulfide conjugates with plasma proteins as a primary metric. An experimental protocol could involve:
The M-I metabolite appears to be persistent in our system. What could be the cause? The research suggests that M-I is rapidly cleared. Persistence could be due to:
While the search results provide specific data on Esonarimod, general principles in drug development are highly relevant for a comprehensive troubleshooting guide.
1. Comprehensive Secondary Pharmacology Screening
2. Utilize High-Fidelity Tools and Models
3. Implement Fit-for-Purpose Study Designs
The search results indicate that Flavin-containing Monooxygenase 5 (FMO5) is the enzyme responsible for the S-oxygenation of Esonarimod's active metabolite [2]. A deeper investigation into FMO5 biology could be fruitful.
Fmo5⁻/⁻ knockout mice show a lean phenotype with reduced fat deposits and lower plasma cholesterol [2]. Understanding the full physiological role of FMO5 could provide insights into long-term consequences of its modulation by Esonarimod.
The table below summarizes the standard clinical dosing regimen for Ozanimod, which can serve as a reference point for initial experimental design [1] [2] [3].
| Day | Dose (mg) | Administration | Purpose |
|---|---|---|---|
| 1 to 4 | 0.23 mg | Once daily | Initial up-titration to mitigate initial cardiac effects [3]. |
| 5 to 7 | 0.46 mg | Once daily | Continued up-titration [2]. |
| Day 8 onwards | 0.92 mg | Once daily | Maintenance dose [1]. |
> Important Note: This is the clinical regimen for humans. Dosing in experimental models (e.g., mice, rats) requires careful allometric scaling based on body surface area, which is not covered in the found literature and must be calculated for your specific model.
The field of oncology dose optimization has moved beyond the traditional "Maximum Tolerated Dose" (MTD) paradigm, especially for targeted therapies. The following frameworks and methods are central to modern dose-finding [4] [5] [6].
The FDA's Project Optimus encourages a shift from the MTD-based approach to one that maximizes both safety and efficacy. Key considerations include [4] [6]:
MIPD uses mathematical models to tailor the optimal dose for each individual subject or experimental cohort.
Q1: What should I do if my experimental model shows high toxicity at the initial scaled dose? This is a common scenario that reflects the limitations of the traditional MTD approach. A study of metastatic renal cell carcinoma drugs found that actual tolerated doses in clinical practice were 46% to 86% lower than the approved MTD-based dosages [6]. You should:
Q2: How can I identify the signaling pathways affected by my drug in a new experimental model? Computational methods can help predict active signaling pathways. One method, SPAGI (Signaling Pathway Analysis for putative Gene regulatory network Identification), integrates protein-protein interaction (PPI) networks and gene expression data from your model to identify active pathways and their structures [7].
Q3: What are the key differences between presenting data in tables versus charts for a research report? Choosing the right format is crucial for effective communication [8] [9].
Issue: High variability in drug response between subjects.
Issue: Inconsistent or weak efficacy signal.
I hope this structured technical guide provides a robust foundation for your work. The field of dose optimization is advancing rapidly, with a strong emphasis on model-informed and patient-centric approaches.
Before creating specific troubleshooting guides, establishing a robust framework for process refinement is crucial. The following principles, adapted from general pathway modeling and flow synthesis rules, can be applied to your Esonarimod synthesis development [1] [2].
The table below outlines common issues in complex synthesis, particularly relevant to continuous flow processes, along with potential solutions.
| Issue / Symptom | Possible Root Cause | Troubleshooting Steps & Solutions |
|---|---|---|
| Decreasing yield over time in a telescoped flow process [2] | Catalyst deactivation or fouling in a packed-bed reactor. | Implement periodic catalyst regeneration protocols. Introduce standard condition checks every few experiments to monitor catalyst activity separately from process optimization. |
| Low or variable yield in a heterogeneous reaction [2] | Poor mass transfer between phases (e.g., gas-liquid-solid). Inefficient separation of phases before the next step. | Optimize reactor design to enhance mixing (e.g., use packed beds with smaller particle sizes). Ensure efficient gas-liquid separators are in place before sampling or telescoping. |
| Formation of unwanted side products [2] | Solvent incompatibility between steps (e.g., solvent reacting with a reagent). Overly broad or poorly controlled reaction conditions. | Select a "green" solvent like 2-MeTHF that is suitable for all telescoped steps. Use self-optimizing algorithms to find conditions that maximize main product yield and minimize side reactions. |
| Inconsistent results during automated optimization [2] | Failure in Process Analytical Technology (PAT) sampling, leading to erroneous data fed to the algorithm. | Have a human operator monitor for anomalies. Build in system checks to identify missampling (e.g., a blank HPLC result) to prevent the algorithm from being misled. |
The following diagram visualizes a general workflow for implementing an automated optimization and troubleshooting system, inspired by the methodologies discussed in the search results. This can serve as a high-level guide for structuring your refinement efforts.
The workflow provides a logical structure for diagnosing problems. When an "Anomalous Result" is detected, the troubleshooting module is activated, focusing checks on common failure points like catalyst activity and PAT sampling [2].
Racemization is a chiral molecule's conversion from one enantiomer to its mirror image, compromising the drug's purity, efficacy, and safety. The following strategies form the foundation of a control plan.
| Strategy | Principle & Rationale | Key Implementation Considerations |
|---|---|---|
| Optimize Storage Conditions | Low temperatures slow down kinetic reactions that lead to racemization [1] [2]. Controlling humidity prevents moisture-induced degradation pathways [2]. | Establish storage conditions based on ICH stability guidelines [3] [1]. |
| Control pH | The rate of racemization for many molecules is highly pH-dependent. Maintaining a specific pH range can minimize this reaction. | Determine the optimal pH for the drug substance and product formulation through pre-formulation stability studies. Use buffering agents in the formulation if applicable. |
| Use Protective Packaging | Packaging acts as a primary barrier against environmental factors like light, oxygen, and moisture, which can catalyze racemization [3] [2]. | Select packaging with high light protection, low moisture vapor transmission rate, or oxygen barriers [2]. Perform packaging compatibility studies [3]. |
| Utilize Appropriate Formulation | Excipients can be chosen to stabilize the active ingredient against chemical degradation, including racemization. | Consider using antioxidants to prevent radical-induced racemization. Use lyophilization to create a solid, stable matrix for molecules highly susceptible to degradation in solution [2]. |
To develop a specific control strategy for Esonarimod, you need to conduct a systematic stability study. The workflow below outlines this investigative process.
Workflow for Racemization Stability Study
Q1: What is the difference between racemization and other forms of degradation? Racemization is a specific type of chemical degradation where a single enantiomer converts into a racemic mixture (a 50/50 mix of both enantiomers), thereby losing its chiral purity. Other common degradations include hydrolysis (breakdown by water), oxidation (reaction with oxygen), and photolysis (breakdown by light) [1].
Q2: Our stability data shows racemization is occurring. What are our next steps? First, use your stability data to model the degradation kinetics and propose a shelf-life for the current formulation [1]. Simultaneously, initiate corrective actions such as:
Q3: Where can I find the official guidelines for stability testing? The International Council for Harmonisation (ICH) guidelines are the global standard. The most critical for stability testing are:
| Feature | Methotrexate (MTX) | Esonarimod (Note: Cenerimod data used as proxy) |
|---|---|---|
| Drug Class | Conventional Synthetic DMARD (csDMARD) [1] | Selective Sphingosine-1-phosphate receptor 1 (S1P1) modulator [2] |
| Status in RA | Anchor drug, first-line treatment [3] [1] | Preclinical stage (data from animal models) [2] |
| Primary Mechanism of Action | Increases extracellular adenosine, activating anti-inflammatory pathways (e.g., A2A receptor) [4] | Modulates S1P1 to inhibit lymphocyte egress from lymph nodes, reducing immune cell infiltration [2] |
| Key Efficacy Findings | - Superior to monotherapy in combinations (e.g., with Etanercept, Infliximab) [3]
The following details the experimental evidence supporting the overview table.
The diagram below illustrates this pathway.
The diagram below illustrates this pathway.
The data reveals two distinct therapeutic strategies: Methotrexate acts through a broad anti-inflammatory mechanism via adenosine and is the established cornerstone of RA treatment [4] [1]. In contrast, Cenerimod (as a proxy for Esonarimod) employs a targeted immunomodulatory approach by preventing immune cells from reaching the joints, with promising but earlier-stage evidence from animal models [2].
For your reference, here is a detailed profile of Leflunomide, which could serve as a template for your eventual comparison.
Leflunomide is an immunomodulatory drug classified as a synthetic Disease-Modifying Antirheumatic Drug (DMARD). Its mechanism is distinct from biological agents [1].
The following diagram illustrates this signaling pathway and its consequences:
Leflunomide has been extensively studied in clinical trials. The table below summarizes key efficacy and safety findings from a major 52-week clinical trial comparing it to methotrexate [4].
| Clinical Parameter | Leflunomide (100 mg loading dose, then 20 mg/day) | Methotrexate (10-15 mg/week) | Notes |
|---|---|---|---|
| Tender Joint Count (Mean change) | -8.3 | -9.7 | Improvement was significantly greater with methotrexate in the first year [4]. |
| Swollen Joint Count (Mean change) | -6.8 | -9.0 | Improvement was significantly greater with methotrexate in the first year [4]. |
| Erythrocyte Sedimentation Rate (ESR) (Mean change) | -14.4 | -28.2 | Improvement was significantly greater with methotrexate [4]. |
| Radiographic Disease Progression | Minimal progression, similar to methotrexate in Year 1; significantly less progression with methotrexate after 2 years [4]. | ||
| Common Adverse Events | Diarrhea, nausea, alopecia, rash, headache, elevated liver enzymes [4] [1]. | Similar profile to leflunomide [4]. | |
| Serious Adverse Events / Withdrawals | 8 withdrawals due to elevated liver enzymes over 2 years [4]. | 21 withdrawals due to elevated liver enzymes over 2 years [4]. | No drug-related deaths with leflunomide vs. two with methotrexate in this trial [4]. |
A separate real-world study in southern Sweden found that TNF blockers (etanercept, infliximab) demonstrated higher drug survival and better performance according to response criteria compared to leflunomide after 20 months [5].
While detailed lab protocols are beyond most clinical summaries, the core methodology for establishing leflunomide's mechanism can be inferred:
Leflunomide's safety profile necessitates careful clinical management [1]:
The search results identified two key publications on Esonarimod, but their research focus does not encompass a direct comparison of the metabolic stability of its enantiomers.
| Aspect | Available Data from Search Results |
|---|---|
| Active Metabolite | The deacetylated metabolite is identified as pharmaceutically active; no significant difference in antirheumatic activity was found between its two enantiomers [1]. |
| Synthetic Methods | A practical synthesis procedure for the racemic compound (R,S-Esonarimod) has been developed [2]. |
| Other Metabolites | Other metabolites were detected in rat blood or urine and synthesized for use as analytical standards in clinical studies [1]. |
| Metabolic Stability Data | Not available in the searched literature. |
While direct esonarimod data is unavailable, a Matching-Adjusted Indirect Comparison (MAIC) study provides head-to-head efficacy data for etrasimod and ozanimod in moderate to severe ulcerative colitis [1].
Induction Period (Week 10-12)
| Clinical Outcome | Relative Risk (Etrasimod vs Ozanimod) | 95% Confidence Interval | Statistical Significance |
|---|---|---|---|
| Clinical Response | 0.98 | 0.76 – 1.33 | Not Significant |
| Clinical Remission | 1.25 | 0.71 – 2.92 | Not Significant |
Maintenance Period (Week 52)
| Clinical Outcome | Relative Risk (Etrasimod vs Ozanimod) | 95% Confidence Interval | Statistical Significance |
|---|---|---|---|
| Clinical Response | 1.18 | 1.05 – 1.30 | Significant |
| Clinical Remission | 1.33 | 1.12 – 1.55 | Significant |
> Note on methodology: The induction phase used an anchored MAIC, while the maintenance phase used an unanchored MAIC due to differences in trial designs. Key baseline characteristics like age, disease duration, and biologic exposure were matched [1].
For context, here are the methodologies used in generating the comparative data and relevant preclinical models.
1. Matching-Adjusted Indirect Comparison (MAIC) Protocol This method was used to compare etrasimod and ozanimod in the absence of a head-to-head trial [1].
2. Preclinical In Vivo Efficacy Model While not specific to esonarimod, the experimental autoimmune encephalitis (EAE) model in mice is a standard for evaluating S1P modulators [2].
IVIVC is a critical tool in drug development. Here's a summary of its key aspects based on the search results [3] [4].
IVIVC Correlation Levels and Definitions
Key Principles and Potential Traps For a successful IVIVC, the rate-limiting step for drug appearance in the bloodstream must be the drug's release from the formulation, not a physiological factor like permeation [4].
Common methodological challenges include:
Based on the general principles and the context of S1P modulators, here are key considerations for designing IVIVC studies for esonarimod:
Esonarimod is an antirheumatic agent with a unique proposed mechanism of action. The available data comes from a study on its metabolism rather than a direct preclinical efficacy comparison.
The table below summarizes this information alongside common DMARD classes for context.
| Drug / Drug Class | Primary Target / Mechanism of Action | Key Characteristics / Context |
|---|---|---|
| Esonarimod | Prodrug activated to S-methyl-esonarimod; subsequent S-oxygenation by FMO5 [1] | Unique metabolic activation pathway; FMO5 enzyme implicated in inflammation and metabolism [1] |
| TNF-α Inhibitors (e.g., Infliximab, Etanercept) | Tumor Necrosis Factor-alpha (TNF-α) [2] [3] | Often used with methotrexate; Etanercept+MTX has high efficacy & safety ranking [2] | | IL-6 Inhibitors (e.g., Tocilizumab, Sarilumab) | Interleukin-6 (IL-6) receptor [3] | Target pro-inflammatory cytokine IL-6 [3] | | JAK Inhibitors (e.g., Tofacitinib, Baricitinib) | Janus Kinase (JAK) enzymes [2] [3] | Targeted synthetic DMARDs (tsDMARDs); oral administration [4] | | T-cell Costimulation Inhibitor (Abatacept) | CD80/86 on antigen-presenting cells [2] | Modulates T-cell activation [2] | | B-cell Depleter (Rituximab) | CD20 on B cells [2] | Depletes B cells [2] | | IL-1 Inhibitor (Anakinra) | Interleukin-1 (IL-1) receptor [2] | Used for rheumatoid arthritis and autoinflammatory diseases [5] [2] |
The following diagram illustrates the known metabolic pathway of esonarimod, based on the information from the search results.
Esonarimod is an immunomodulatory drug. A recent publication describes a key chiral intermediate in its synthesis, produced via a visible light-driven asymmetric organocatalysis process in a continuous flow reactor [1]. This synthesis context is your starting point for designing an analytical method.
For a comparison guide, you can structure your content around the following framework, using Esonarimod as a benchmark and comparing it to other S1P receptor modulators like Ozanimod, Ponesimod, and Cenerimod [2] [3] [4].
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the cornerstone technique for quantifying drugs and metabolites in biological matrices due to its high sensitivity and selectivity [5] [6] [4]. The validation of your Esonarimod quantification method should demonstrate it is fit-for-purpose.
The table below outlines the standard validation parameters and how they can be applied to Esonarimod, even in the absence of specific public data.
| Validation Parameter | Objective | Proposed Experimental Approach for Esonarimod |
|---|---|---|
| Specificity/Selectivity | Confirm the method distinguishes Esonarimod from interfering components (e.g., impurities, matrix). | Analyze blank biological matrix (plasma/serum) vs. matrix spiked with Esonarimod and its known impurities. |
| Linearity & Range | Establish a directly proportional relationship between analyte concentration and instrument response. | Prepare and analyze a minimum of 5-8 calibration standards across the expected concentration range (e.g., 0.1-100 ng/mL). |
| Accuracy | Determine the closeness of the measured value to the true value. | Analyze Quality Control (QC) samples at multiple concentration levels in replicate; compare measured concentration to known spiked concentration. |
| Precision (Repeatability & Intermediate Precision) | Evaluate the degree of scatter in a series of measurements from the same homogeneous sample. | Analyze intra-day (repeatability) and inter-day/inter-operator (intermediate precision) QC samples; report as % Relative Standard Deviation (%RSD). |
| Limit of Quantification (LOQ) | Confirm the lowest concentration that can be measured with acceptable accuracy and precision. | Determine the lowest concentration on the calibration curve that can be measured with an accuracy of 80-120% and precision of ≤20% RSD. |
| Stability | Assess analyte stability under various conditions (e.g., benchtop, frozen, in autosampler). | Compare QC sample results after storage under specific conditions to freshly prepared QC samples. |
Here is a generalized protocol for quantifying a drug like Esonarimod in serum, which you can adapt once specific details are available.
Sample Preparation (Serum/Plasma):
Instrumental Analysis (LC-MS/MS):
The following diagram, generated using the DOT language you specified, illustrates the core workflow for the sample preparation and analysis process described above.